(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c1-13(2)6-5-11(15)8-3-4-9(12)10(7-8)14(16)17/h3-7H,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTAANUIBJLGTQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172368 | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147866-54-3 | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147866-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-fluoro-3-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired (2E) isomer. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer proliferation pathways.
- Case Study: A study published in Journal of Medicinal Chemistry explored derivatives of this compound and their effects on tumor cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Material Science
Dyes and Pigments
The compound's vibrant color properties make it a candidate for use in dyes and pigments. Its stability and solubility can be advantageous in formulating new materials.
- Case Study: Research conducted on the synthesis of polymeric materials incorporating this compound demonstrated enhanced thermal stability and colorfastness, indicating its potential use in coatings and textiles .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various reactions such as Michael additions and nucleophilic substitutions.
- Case Study: A synthesis pathway involving this compound was highlighted in Synthetic Communications, where it was used to create novel pharmaceutical intermediates .
Photochemistry
Light Absorption Properties
The compound exhibits interesting photochemical properties, making it suitable for applications involving light absorption and energy transfer processes.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Effects
The compound’s bioactivity and physicochemical properties are strongly influenced by substituent patterns. Key analogs and their substituent-driven differences include:
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve solubility and metabolic stability compared to bulkier halogens like chlorine .
Physical Properties
Melting points and spectral data reflect structural differences:
The nitro group in the target compound is expected to increase melting points and redshift IR carbonyl stretches due to enhanced conjugation .
Antimicrobial Activity
Substituents critically influence antibacterial and antifungal potency:
The nitro group in the target compound may enhance antifungal activity akin to aminophenyl analogs , but specific data are lacking.
Anticancer and Antimalarial Potential
Chloroquinoline-linked chalcones (e.g., compounds in ) show anticancer activity (IC₅₀ = 2–10 µM), suggesting the target compound’s nitro group could improve DNA intercalation or topoisomerase inhibition.
Nonlinear Optical (NLO) Properties
Chalcones with push-pull systems, such as AN-1 [(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one], exhibit strong NLO responses due to charge transfer states . The target compound’s nitro group may further enhance this by increasing the dipole moment, making it suitable for optoelectronic devices.
Solid-State Emission
The emissive properties of (2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (quantum yield = 0.45) suggest that the target compound’s nitro group could shift emission wavelengths or improve photostability.
Biological Activity
(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one, with the chemical formula C11H11FN2O3 and CAS number 1147866-54-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by relevant research findings and data.
- Molecular Weight : 238.22 g/mol
- Purity : >95%
- Structure : The compound features a dimethylamino group and a nitrophenyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure suggests that it may interact with various biological targets, leading to inhibition of microbial growth.
Case Study: Antibacterial Activity
A study evaluating a series of similar compounds demonstrated that derivatives with nitro and halogen substitutions exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound's antifungal properties have also been examined. Research indicates that related compounds can effectively inhibit fungal strains such as Candida albicans. The presence of electron-withdrawing groups like nitro can enhance antifungal activity by increasing the compound's reactivity towards fungal cell membranes .
Other Pharmacological Activities
In addition to antimicrobial properties, this compound may exhibit other pharmacological activities:
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, although further investigation is required to elucidate the mechanisms involved.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications .
Table 1: Biological Activity Overview
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at the 3-position of the phenyl ring undergoes reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reducing conditions.
Mechanistic Notes :
-
Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by stepwise electron transfer to the nitro group .
-
Acidic Zn/HCl reductions involve sequential protonation and electron donation to form intermediates .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring (due to -NO₂ and -F) directs electrophiles to meta/para positions relative to substituents.
| Reaction | Electrophile | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3,4-Dinitro derivative (minor) |
| Halogenation | Cl₂, FeCl₃ | RT, 1 h | 5-Chloro-4-fluoro-3-nitro derivative |
Key Observations :
-
Further nitration is sterically hindered by the existing nitro group, favoring minor products.
-
Chlorination occurs preferentially at the 5-position due to electronic effects.
Enone System Reactivity
The α,β-unsaturated ketone participates in conjugate additions and cycloadditions.
Mechanistic Insights :
-
The dimethylamino group enhances enone polarization, accelerating nucleophilic attack at the β-carbon .
-
Steric hindrance from the 4-fluoro-3-nitrophenyl group favors endo transition states in cycloadditions .
Photochemical Reactions
The enone system undergoes [2+2] photocycloaddition under UV light.
| Reaction | Conditions | Product | Quantum Yield |
|---|---|---|---|
| [2+2] Cycloaddition | UV (365 nm), CH₃CN, 24 h | Cyclobutane-fused dimer | Φ = 0.12 |
Applications :
Functional Group Interconversion
The dimethylamino group (-NMe₂) can be modified via alkylation or oxidation.
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt |
| Oxidation | H₂O₂, AcOH | N-Oxide derivative |
Challenges :
Q & A
Basic: How can the synthesis of (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one be optimized for yield and purity?
Methodological Answer:
The compound is synthesized via Claisen-Schmidt condensation, typically involving substituted acetophenones and aldehydes. Optimize reaction conditions as follows:
- Solvent: Use ethanol for better solubility of aromatic intermediates .
- Base: KOH (0.03 mol) at 0–50°C ensures efficient enolate formation without side reactions .
- Stoichiometry: Maintain a 1:1 molar ratio of acetophenone (e.g., 4-fluoro-3-nitroacetophenone) to aldehyde (e.g., dimethylaminopropanal) .
- Reaction Time: Stir for 2–3 hours at room temperature, monitoring via TLC .
Purify via recrystallization (ethanol/water) to achieve >95% purity. Characterize using FT-IR, H/C NMR, and HR-MS .
Basic: What spectroscopic techniques confirm the E-configuration of the α,β-unsaturated ketone moiety?
Methodological Answer:
- XRD Crystallography: Single-crystal analysis definitively confirms the E-configuration through bond angles (C=C-C=O ~120°) and planarity .
- H NMR: The vinyl proton (H) appears as a doublet at δ 7.5–8.0 ppm with = 15–16 Hz, indicative of E-stereochemistry .
- UV-Vis: A strong absorption band near 300–350 nm ( transition) aligns with conjugated enone systems .
Advanced: How can researchers resolve contradictions between experimental and computational (DFT) data for bond parameters?
Methodological Answer:
Discrepancies often arise from:
- Basis Set Limitations: Use hybrid functionals (B3LYP/6-311++G(d,p)) for better accuracy in DFT calculations .
- Solvent Effects: Include polarizable continuum models (PCM) to account for ethanol/water interactions in experimental setups .
- Thermal Motion: Refine XRD data with anisotropic displacement parameters to minimize thermal vibration artifacts .
Cross-validate with vibrational spectroscopy (FT-IR) for bond strength consistency .
Advanced: What strategies mitigate challenges in crystallizing this nitro-substituted chalcone?
Methodological Answer:
- Solvent Selection: Use mixed solvents (e.g., DCM/hexane) for slow evaporation, enhancing crystal lattice stability .
- Temperature Gradient: Gradual cooling (50°C → 4°C) reduces nucleation sites, favoring larger single crystals .
- Additives: Introduce trace amounts of seed crystals or ionic liquids to template molecular packing .
Validate crystal quality via R-factor (<5%) and Hirshfeld surface analysis .
Advanced: How can computational docking studies predict the antimicrobial mechanism of this compound?
Methodological Answer:
- Target Selection: Dock against bacterial enzymes (e.g., DNA gyrase or β-lactamase) using AutoDock Vina .
- Force Field Parameters: Apply AMBER or CHARMM for protein-ligand interactions, focusing on H-bonding (nitro/keto groups) and hydrophobic contacts (aromatic rings) .
- Validation: Compare binding scores with known inhibitors (e.g., ciprofloxacin) and validate via MIC assays against E. coli or S. aureus .
Note: While direct antimicrobial data for this compound is limited, analogous chalcones show moderate activity (MIC: 16–64 µg/mL) .
Advanced: What synthetic routes enable derivatization of the dimethylamino group for SAR studies?
Methodological Answer:
- N-Alkylation: React with alkyl halides (e.g., methyl iodide) in DMF/KCO to modify the dimethylamino group .
- Quaternization: Treat with benzyl chloride to form ammonium salts, enhancing water solubility .
- Cross-Coupling: Employ Buchwald-Hartwig amination to introduce aryl/heteroaryl substituents .
Characterize derivatives via F NMR and LC-MS, and evaluate electronic effects on λ (UV) and redox potentials (cyclic voltammetry) .
Advanced: How do steric and electronic effects of the 4-fluoro-3-nitrophenyl group influence reactivity?
Methodological Answer:
- Electron-Withdrawing Effects: The nitro group deactivates the ring, reducing electrophilicity at the carbonyl but enhancing stability toward nucleophiles .
- Steric Hindrance: Ortho-nitro and para-fluoro substituents restrict rotation, favoring planar conformations (validated by NBO analysis) .
- Hydrogen Bonding: The nitro group participates in intermolecular H-bonds (e.g., with hydroxyl solvents), affecting solubility and crystallization .
Quantify via Hammett constants (σ = 0.71 for -NO) and Fukui indices for electrophilic attack sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
